molecular formula C16H11IN4O4S B3953775 (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one CAS No. 6601-87-2

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B3953775
CAS No.: 6601-87-2
M. Wt: 482.3 g/mol
InChI Key: DYEBDGOORWMZTE-QPEQYQDCSA-N
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Description

The compound (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule featuring a unique combination of functional groups It includes an iodofuran ring, a nitrophenyl group, and a thiazolo-triazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multiple steps:

    Formation of the iodofuran ring: This can be achieved through iodination of a furan derivative under controlled conditions.

    Synthesis of the nitrophenyl group: This involves nitration of a phenyl ring, which can be done using a mixture of concentrated nitric and sulfuric acids.

    Construction of the thiazolo-triazinone core: This step involves cyclization reactions, often using thiourea and other reagents under specific conditions to form the thiazolo-triazinone structure.

    Coupling reactions: The final step involves coupling the iodofuran and nitrophenyl groups to the thiazolo-triazinone core, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodofuran ring, leading to the formation of iodofuran oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The iodofuran ring can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Iodofuran oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the iodofuran ring can form covalent bonds with biological molecules. The thiazolo-triazinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a thiazole ring and phenyl group.

Uniqueness

The uniqueness of (7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN4O4S/c17-14-6-5-12(25-14)7-13-15(22)20-9-19(8-18-16(20)26-13)10-1-3-11(4-2-10)21(23)24/h1-7H,8-9H2/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEBDGOORWMZTE-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C(=CC4=CC=C(O4)I)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N=C2N(CN1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)/C(=C/C4=CC=C(O4)I)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417666
Record name AC1NRZ14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6601-87-2
Record name AC1NRZ14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
(7Z)-7-[(5-iodofuran-2-yl)methylidene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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